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Introduction and Principle
In vivo photo-crosslinking is a powerful technique used to capture protein-protein interactions

(PPIs) in their native cellular environment. This method utilizes photo-activatable amino acids,

which are structurally similar to their natural counterparts and can be incorporated into proteins

during translation.[1] Photo-lysine is a lysine analogue containing a diazirine moiety, a small,

chemically inert group that becomes highly reactive upon exposure to long-wave UV light

(typically 350-370 nm).[1][2] Activation of the diazirine generates a short-lived, highly reactive

carbene intermediate that covalently bonds with any nearby molecule, effectively "freezing"

transient and stable protein interactions.[1][2]

Photo-lysine-d2 is a deuterated version of Photo-lysine, making it an ideal tool for quantitative

mass spectrometry-based proteomics. The known mass shift introduced by the deuterium

labels allows for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

workflows.[3] In a typical SILAC experiment, two cell populations are grown in media containing

either the "light" (normal) or "heavy" (deuterated) version of an amino acid. By combining the

cell populations after experimental treatment but before analysis, the relative abundance of

proteins and their interaction partners can be accurately quantified by comparing the peptide

intensities in the mass spectrometer.[4][5] This approach minimizes experimental variability and

allows for the precise measurement of changes in protein interactions in response to stimuli,

such as drug treatment.
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Advantages of Photo-lysine-d2:
In Vivo Application: Captures interactions within the complex and dynamic environment of a

living cell.[6]

Temporal Control: Crosslinking is initiated at a specific time point by UV irradiation, providing

a snapshot of interactions.[2]

Capture of Transient Interactions: The rapid, proximity-based reaction can trap weak or

transient PPIs often missed by other methods.[1]

Quantitative Analysis: The deuterium label enables robust relative quantification of

interaction dynamics using SILAC-based mass spectrometry.[3][4]

High Efficiency: Photo-lysine has been shown to be readily incorporated by native

mammalian translation machinery and exhibits high crosslinking efficiency.[1]

Applications in Research and Drug Development
Target Identification and Validation: Identifying the cellular binding partners of a drug

candidate or therapeutic target.

Mechanism of Action Studies: Elucidating how a drug modulates protein-protein interaction

networks.

Signaling Pathway Analysis: Mapping dynamic changes in protein complexes within a

signaling cascade upon stimulation.[7][8] For example, studying the dimerization and

recruitment of adaptor proteins to the Epidermal Growth Factor Receptor (EGFR) upon

ligand binding.[7][8]

Mapping Protein Complex Topology: Providing distance constraints for the structural

modeling of protein complexes.

Experimental Workflow and Protocols
The overall experimental workflow involves metabolic labeling of cells, UV-induced crosslinking,

cell lysis, enrichment of crosslinked complexes, and analysis by quantitative mass

spectrometry.
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Overall Workflow for Quantitative In Vivo Photo-Crosslinking
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Caption: A SILAC-based quantitative photo-crosslinking workflow.
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Protocol 1: SILAC Labeling and Incorporation of Photo-
lysine
This protocol is adapted for mammalian cells (e.g., HEK293T, HeLa) and assumes a two-

population SILAC experiment.

Materials:

SILAC-grade DMEM or RPMI medium, deficient in L-lysine and L-arginine.

Dialyzed Fetal Bovine Serum (dFBS).

"Light" Photo-lysine (non-deuterated).

"Heavy" Photo-lysine-d2.

"Light" L-Arginine (Arg-0).

"Heavy" L-Arginine (e.g., Arg-10, ¹³C₆,¹⁵N₄).

Cell line of interest.

Procedure:

Prepare Media: Create two types of SILAC media:

Light Medium: Supplement lysine-deficient medium with "Light" Photo-lysine (at a

concentration similar to physiological lysine, e.g., ~0.8 mM) and "Light" L-Arginine.

Heavy Medium: Supplement lysine-deficient medium with "Heavy" Photo-lysine-d2 and

"Heavy" L-Arginine.

Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine)

to both media.

Cell Adaptation: Culture cells for at least 5-6 passages in the respective "Light" and "Heavy"

media to ensure >95% incorporation of the labeled amino acids.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4326228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verify Incorporation: Before the main experiment, verify incorporation efficiency by running a

small sample of protein lysate from each cell population on a mass spectrometer. The mass

shift in peptides from the "Heavy" population should be clearly visible. Incorporation rates for

photo-amino acids can range from 4% to 40%.[6]

Experiment Expansion: Expand the adapted cell populations for the final experiment. Plate

cells to reach ~80-90% confluency on the day of the experiment.

Stimulation/Treatment: On the day of the experiment, treat one of the cell populations (e.g.,

the "Heavy" population) with the stimulus of interest (e.g., a drug candidate) for the desired

duration. The other population ("Light") serves as the control.

Protocol 2: In Vivo UV Crosslinking and Cell Lysis
Materials:

Ice-cold Phosphate-Buffered Saline (PBS).

Long-wave UV lamp (e.g., Stratalinker or similar device with 365 nm bulbs).[10]

Cell scrapers.

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

Preparation: Remove the culture medium from the plates.

Wash: Gently wash the cells twice with ice-cold PBS to remove any residual medium.

Aspirate the final wash completely.

UV Irradiation: Place the uncovered plates on ice and irradiate with 365 nm UV light.[10] The

optimal energy and duration should be empirically determined, but a common starting point

is 1-5 J/cm² for 10-30 minutes.[10] Keep the cells on ice throughout the irradiation to

minimize cellular stress responses.

Harvesting: Immediately after irradiation, add ice-cold Lysis Buffer to the plate. Scrape the

cells and collect the lysate.
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Combine Populations: Combine the lysates from the "Light" control and "Heavy" treated

populations in a 1:1 protein ratio. A BCA or Bradford assay should be performed to determine

protein concentration.

Solubilization: Incubate the combined lysate on ice for 30 minutes with occasional vortexing

to ensure complete lysis.

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to

pellet cell debris. Collect the supernatant containing the soluble proteins.

Protocol 3: Protein Digestion and Enrichment of
Crosslinked Peptides
Crosslinked peptides are often low in abundance compared to linear peptides.[11] Enrichment

is a critical step to increase the likelihood of their identification by mass spectrometry. Size-

Exclusion Chromatography (SEC) is a common method that separates larger, crosslinked

peptides from smaller, linear ones.[11][12]

Materials:

Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.

Sequencing-grade Trypsin.

SEC column suitable for peptide separation (e.g., Superdex Peptide).

SEC Mobile Phase (e.g., 30% acetonitrile / 0.1% trifluoroacetic acid).

Procedure:

Reduction & Alkylation:

To the clarified lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for

30 minutes.

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the

dark for 20 minutes.
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Digestion:

Dilute the sample with ammonium bicarbonate (100 mM, pH 8.0) to reduce the

concentration of denaturants.

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Quenching and Desalting: Acidify the sample with formic acid to quench the digestion. Desalt

the peptides using a C18 solid-phase extraction cartridge.

SEC Enrichment:

Resuspend the desalted peptides in the SEC mobile phase.

Inject the sample onto the SEC column.[12]

Collect the early-eluting fractions, which are enriched for the higher molecular weight

crosslinked peptides.[11]

Pool the enriched fractions and dry them in a vacuum centrifuge.

Data Presentation and Analysis
The enriched peptides are analyzed by high-resolution LC-MS/MS. Specialized software (e.g.,

MaxQuant, Proteome Discoverer with XlinkX node, pLink) is required to identify the crosslinked

peptide pairs and perform quantification.[11]

Example Data Table: Quantifying Changes in EGFR
Interactome
The following table is an illustrative example of data obtained from a SILAC experiment

investigating changes in the EGFR interactome upon EGF stimulation. The "Heavy" population

(Photo-lysine-d2) was stimulated with EGF, while the "Light" (Photo-lysine) was not.
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Crosslinked
Protein 1

Crosslinked
Protein 2

Peptide
Sequence 1

Peptide
Sequence 2

H/L Ratio Regulation

EGFR GRB2
...VPLDPAPP.

..
...IYV... 8.2 Upregulated

EGFR SHC1 ...LGNLS... ...VNV... 6.5 Upregulated

EGFR EGFR ...LTSIIS... ...ELVEPL... 4.1 Upregulated

HSP90 EGFR ...IMK... ...LQASD... 1.1 Unchanged

Tubulin GAPDH ...VVK... ...LKT... 0.9 Unchanged

H/L Ratio: The ratio of the intensity of the "Heavy" (stimulated) peptide signal to the "Light"

(control) peptide signal.

Interpretation: Ratios significantly greater than 1 indicate an increased interaction upon

stimulation. Ratios close to 1 indicate no change.

Visualization of Signaling Pathways
Graphviz diagrams can illustrate the specific interactions being targeted within a signaling

pathway.

Application Example: EGFR Signaling
Photo-crosslinking can be used to map the direct interactions of adaptor proteins like GRB2

and SHC1 with EGFR upon ligand binding, a critical step for activating downstream pathways

like the Ras-MAPK cascade.
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Mapping EGFR-Adaptor Interactions with Photo-Crosslinking
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Caption: Capturing ligand-induced EGFR-adaptor protein interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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